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2-Butanone, 4-amino-1-bromo-

Cat. No.: B13486199
M. Wt: 166.02 g/mol
InChI Key: QAMWWNJILVEDKE-UHFFFAOYSA-N
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Description

The Significance of Bifunctional Halo-Ketones and Amino-Ketones in Synthetic Organic Chemistry

Bifunctional reagents are of paramount importance in organic synthesis as they enable the construction of complex structures in an atom-economical fashion. nih.gov Halo-ketones, particularly α-haloketones, have been recognized since the late 18th century as highly reactive and versatile building blocks. nih.gov Their utility lies in the electrophilic nature of the carbon bearing the halogen and the adjacent carbonyl group, making them susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity is frequently harnessed in the synthesis of various heterocyclic compounds. nih.gov

Unique Structural Features of 2-Butanone, 4-amino-1-bromo- and Implications for Chemical Reactivity

2-Butanone, 4-amino-1-bromo- (IUPAC name: 4-amino-1-bromobutan-2-one) possesses a distinct molecular structure characterized by two highly reactive functional groups: an α-bromoketone moiety and a primary amino group at the γ-position. nih.gov The core structure is a four-carbon butanone chain. nih.gov A bromine atom is attached to carbon-1, which is alpha to the carbonyl group at carbon-2. nih.gov A primary amino group (-NH2) is located at carbon-4. nih.gov

This specific arrangement has profound implications for its chemical reactivity. The α-bromoketone part of the molecule is a potent electrophile. The carbon-bromine bond is polarized, and the electron-withdrawing effect of the adjacent carbonyl group further activates the α-carbon towards nucleophilic substitution. The primary amine, conversely, is a nucleophile. The presence of both a nucleophilic center (the amine) and two electrophilic centers (the α-carbon and the carbonyl carbon) within the same molecule opens the door for a variety of intramolecular reactions. For instance, intramolecular nucleophilic attack of the amino group on the α-carbon could potentially lead to the formation of a four-membered nitrogen-containing ring, an azetidinone derivative.

Historical Perspectives and Evolution of Research on Analogs and Related Polyfunctional Butanone Derivatives

While specific historical accounts of 2-Butanone, 4-amino-1-bromo- are not extensively documented in seminal literature, the evolution of its structural analogs is rooted in the broader history of ketone chemistry. 2-Butanone, also known as methyl ethyl ketone (MEK), is a widely used industrial solvent and a common building block in organic synthesis. cdc.govfoodb.caub.edu Research into the functionalization of butanone and other simple ketones has led to a vast array of derivatives.

The synthesis of α-haloketones is a classic transformation in organic chemistry, with early methods often involving direct halogenation of a ketone enol or enolate. nih.govmasterorganicchemistry.com The synthesis of aminoketones has also seen significant evolution, with methods like the Mannich reaction and the aza-Michael addition being foundational. rsc.org More recent developments focus on catalytic and enantioselective methods. rsc.orgresearchgate.net The synthesis of polyfunctional butanones, such as bromo-butanone derivatives, has been optimized over the years to improve yields and utilize cheaper, safer reagents, indicating a long-standing interest in these versatile intermediates. google.com The development of such synthetic routes has been crucial for making these types of bifunctional reagents more accessible for research and potential large-scale applications. google.com

Overview of Key Academic Research Directions for 2-Butanone, 4-amino-1-bromo-

The bifunctional nature of 2-Butanone, 4-amino-1-bromo- positions it as a valuable starting material for several key academic research directions. Its primary potential lies in its use as a synthon for constructing complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. nih.gov

A major research avenue would be the exploration of intramolecular cyclization reactions to synthesize novel nitrogen-containing ring systems. Depending on the reaction conditions, various heterocyclic structures could be targeted. Furthermore, each functional group can be reacted selectively. The ketone can undergo reactions like reduction, Wittig olefination, or reductive amination, while the primary amine can be acylated, alkylated, or used in condensations to form imines. The bromine atom is an excellent leaving group, facilitating a range of nucleophilic substitution reactions.

This controlled, stepwise functionalization would allow for the synthesis of a library of complex molecules from a single, versatile starting material. Research could also focus on using this compound in multicomponent reactions, where its dual reactivity could be exploited to rapidly build molecular complexity. Given that amino-ketone motifs are present in many biologically active compounds, another research direction would be to use 2-Butanone, 4-amino-1-bromo- as a fragment in the design and synthesis of new potential therapeutic agents. rsc.orgresearchgate.netchembk.com

Physicochemical Properties of 2-Butanone, 4-amino-1-bromo-

PropertyValueSource
Molecular Formula C₄H₈BrNO nih.govguidechem.comchemnet.com
Molecular Weight 166.02 g/mol nih.govguidechem.com
IUPAC Name 4-amino-1-bromobutan-2-one nih.gov
CAS Number 23645-06-9 nih.govguidechem.comchemnet.com
Predicted Boiling Point 236.6 ± 20.0 °C at 760 mmHg guidechem.com
Predicted Density 1.5 ± 0.1 g/cm³ guidechem.com
Predicted Flash Point 96.9 ± 21.8 °C guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8BrNO B13486199 2-Butanone, 4-amino-1-bromo-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-bromobutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO/c5-3-4(7)1-2-6/h1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMWWNJILVEDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Butanone, 4 Amino 1 Bromo and Its Precursors

Direct Synthetic Routes to 2-Butanone, 4-amino-1-bromo-

Direct approaches to synthesizing the target compound are often conceptually simple but fraught with practical challenges due to the competing reactivities of the amine and the enolizable ketone.

The direct α-bromination of a precursor like 4-amino-2-butanone (see Table 2) presents a significant regioselectivity and chemoselectivity problem. The primary amine is a nucleophilic and basic site, while the ketone can be brominated at the α-carbon (C1) via its enol or enolate form.

Standard brominating agents, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), are electrophilic and can react readily with the amine group. This can lead to N-bromination or, under basic conditions required for enolate formation, complex side reactions. Furthermore, acidic conditions often used for ketone bromination would protonate the amino group, forming an ammonium (B1175870) salt. While this protects the amine from electrophilic attack, the electron-withdrawing nature of the ammonium group can deactivate the ketone and hinder the desired α-bromination. nih.gov For these reasons, direct bromination of unprotected 4-amino-2-butanone is generally not a viable synthetic route, necessitating the use of protecting groups, which are discussed in section 2.2.1.

A more plausible direct route involves starting with a precursor where one of the functional groups is already in place and the other is masked as a less reactive entity. A key example is the synthesis starting from 4-hydroxy-2-butanone (B42824). This strategy can be approached in two ways:

Bromination followed by Amination: The synthesis can begin with the bromination of 4-hydroxy-2-butanone to form 1-bromo-4-hydroxy-2-butanone. This intermediate possesses a primary hydroxyl group and an α-bromoketone. The hydroxyl group can then be converted to an amine. A common method for this conversion is a two-step process:

Activation of the hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate.

Nucleophilic substitution of the leaving group with an amine source, such as ammonia (B1221849) or, more commonly, a protected amine equivalent like sodium azide (B81097) followed by reduction, or using a phthalimide (B116566) salt (a Gabriel synthesis approach).

Amination followed by Bromination: This route would involve first converting 4-hydroxy-2-butanone to 4-amino-2-butanone. However, this reintroduces the challenges mentioned in section 2.1.1. Therefore, the most logical sequence involves bromination of the hydroxy-ketone followed by the introduction of the amino group, often as the final step after any necessary protection-deprotection sequences.

Emerging Green Chemistry Approaches in the Synthesis of 2-Butanone, 4-amino-1-bromo-

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Several green chemistry principles are applicable to the synthesis of this and related functionalized ketones.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. For the synthesis of chiral amines, transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly powerful. mdpi.comresearchgate.netmdpi.com A green synthesis of a chiral precursor to the target molecule could involve the asymmetric amination of a suitable ketone substrate using a TA or AmDH, which generates the chiral amine with high enantiomeric excess. wiley.comnih.gov This biocatalytic step avoids the use of toxic metals and harsh reagents often found in traditional chemical methods. mdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages in safety, scalability, and efficiency over traditional batch processing. youtube.com Reactions can be performed at elevated temperatures and pressures with short residence times, often leading to higher yields and purities. The synthesis of β-aminoketones and α-halo ketones has been successfully translated to continuous flow processes, which is particularly advantageous when handling hazardous intermediates like diazomethane. acs.orgnih.gov

Alternative Catalysts and Reaction Media: Green approaches also focus on replacing hazardous reagents and solvents. This includes the use of visible-light photoredox catalysis for the functionalization of ketones, nih.gov or employing more benign catalytic systems like iodine/oxone for coupling reactions. acs.org The use of greener solvents, such as water or ethanol, and minimizing waste are also key tenets of this approach. mdpi.comprepchem.com For example, the synthesis of 4-hydroxy-2-butanone, a key precursor, has been developed using hydrogen peroxide as the oxidant, with water being the only by-product. google.com

Efficiency and Scalability Considerations in Laboratory and Process Synthesis

The transition of a synthetic route from a laboratory setting to an industrial process scale introduces a host of challenges that primarily revolve around efficiency, safety, cost-effectiveness, and environmental impact. For a compound such as 2-Butanone, 4-amino-1-bromo-, these considerations are critical in determining the commercial viability of any synthetic approach.

In a laboratory setting, the primary goal is often the successful synthesis and purification of the target molecule for research and development purposes, with less emphasis on cost and throughput. In contrast, process synthesis for large-scale production prioritizes high yields, operational simplicity, the use of inexpensive and readily available starting materials, and adherence to strict safety and environmental regulations.

A key aspect of scalable synthesis is the selection of robust and high-yielding reactions. For instance, the synthesis of a brominated ketone precursor might involve the bromination of a suitable ketone. While various brominating agents can be effective on a small scale, their suitability for large-scale production can differ significantly. For example, using liquid bromine presents significant handling and safety challenges on an industrial scale. Alternative, safer brominating agents like N-bromosuccinimide (NBS) are often preferred in process chemistry, despite potentially higher initial costs, due to easier handling and reduced environmental impact.

The choice of solvents also plays a crucial role in scalability. Solvents that are effective in the lab, such as chlorinated hydrocarbons, may be restricted on an industrial scale due to toxicity and environmental concerns. Process chemists often invest considerable effort in identifying greener, safer, and more easily recyclable solvent alternatives.

Furthermore, reaction conditions such as temperature and pressure must be carefully controlled and optimized for large-scale reactors, which have different heat and mass transfer properties compared to laboratory glassware. The work-up and purification procedures also need to be adapted for industrial scale. Cumbersome chromatographic purifications, common in laboratory synthesis, are generally avoided in process chemistry in favor of crystallization, distillation, or extraction methods.

A patent for the synthesis of a related bromo-butanone derivative highlights some of these scalability considerations. The described method was developed to overcome challenges in large-scale production by utilizing inexpensive raw materials and avoiding hazardous reagents, ultimately achieving a high total yield. chemicalbook.com The process involves a chlorination step followed by a degreasing reaction and finally bromination, with reported yields for the initial chlorination step being as high as 90% on both laboratory and scaled-up batches. chemicalbook.com

The following tables provide a comparative overview of typical parameters for laboratory versus process synthesis of a hypothetical precursor to 2-Butanone, 4-amino-1-bromo-, based on general principles of chemical process development.

Table 1: Comparison of Laboratory and Process Synthesis Parameters for a Brominated Ketone Precursor

ParameterLaboratory SynthesisProcess Synthesis
Scale Milligrams to gramsKilograms to tons
Primary Goal Proof of concept, small quantity for researchCost-effective, safe, and efficient large-scale production
Reagent Selection Wide variety, including hazardous reagentsFocus on safe, inexpensive, and readily available reagents
Solvent Choice Often based on optimal reactivityPrioritizes safety, environmental impact, and recyclability
Purification Method Chromatography, preparative TLCCrystallization, distillation, extraction
Yield Optimization Important, but not always the primary focusCritical for economic viability
Process Control Manual or semi-automatedHighly automated for safety and consistency

Table 2: Illustrative Yield Comparison for a Synthetic Step (e.g., Bromination)

ScaleStarting Material (mol)Product Yield (%)Key Considerations
Laboratory0.185%Use of a slight excess of brominating agent to drive the reaction to completion. Purification by column chromatography.
Pilot Plant1080%Optimization of reaction temperature and addition rate to control exotherms. Replacement of chromatography with crystallization.
Industrial100078%Use of a continuous flow reactor for improved heat transfer and safety. In-line monitoring of reaction progress.

It is evident that while the fundamental chemical transformations remain the same, the practical execution of a synthesis on a large scale requires significant modifications and optimizations to ensure an efficient, safe, and economical process. For a molecule like 2-Butanone, 4-amino-1-bromo-, a successful process synthesis would likely involve a streamlined reaction sequence with a minimal number of steps, high-yielding reactions, and purification methods amenable to large-scale operation.

Mechanistic Investigations of 2 Butanone, 4 Amino 1 Bromo Derived Processes

Kinetic and Thermodynamic Analysis of Key Reactions

Due to a lack of specific experimental data for 2-Butanone, 4-amino-1-bromo-, the kinetic and thermodynamic parameters for its key reactions, such as intramolecular cyclization, are discussed based on analogous systems, including the reactions of other α-bromoketones and the cyclization of haloamines. The primary intramolecular reaction anticipated for 2-Butanone, 4-amino-1-bromo- is a cyclization to form a five-membered ring, 1-amino-3-methyl-3-pyrrolin-2-one, or its tautomers. This reaction would proceed via an intramolecular nucleophilic substitution (SN2) mechanism.

The rate of such reactions is highly dependent on the concentration of the substrate and any catalysts employed. For an uncatalyzed intramolecular reaction, the rate law would likely be first-order with respect to the concentration of 2-Butanone, 4-amino-1-bromo-. The reaction is expected to be thermodynamically favorable due to the formation of a stable five-membered ring.

Below is an illustrative data table of plausible kinetic and thermodynamic parameters for the intramolecular cyclization of 2-Butanone, 4-amino-1-bromo- in a common organic solvent like acetonitrile (B52724) at 298 K, based on values reported for similar reactions. nih.gov

ParameterIllustrative ValueUnitSignificance
Rate Constant (k)1.5 x 10-4s-1Indicates a moderately fast intramolecular reaction at room temperature.
Activation Energy (Ea)75kJ/molRepresents the energy barrier for the cyclization to occur.
Enthalpy of Reaction (ΔH)-95kJ/molA significant negative value suggests the reaction is exothermic and energetically favorable.
Entropy of Reaction (ΔS)-40J/(mol·K)A negative entropy change is expected due to the loss of conformational freedom upon cyclization.
Gibbs Free Energy (ΔG)-83kJ/molA large negative value indicates a spontaneous and product-favored reaction under standard conditions.

Note: The data in this table are illustrative and based on analogous chemical systems. Specific experimental determination for 2-Butanone, 4-amino-1-bromo- is required for precise values.

Elucidation of Reaction Intermediates and Transition States

The intramolecular cyclization of 2-Butanone, 4-amino-1-bromo- is proposed to proceed through a well-defined transition state. In an SN2 pathway, the nitrogen atom of the amino group attacks the carbon atom bearing the bromine atom from the backside, leading to the displacement of the bromide ion. youtube.com Computational studies on similar nucleophilic substitutions of α-haloketones suggest that the transition state possesses a trigonal bipyramidal geometry at the carbon undergoing substitution. up.ac.zaup.ac.za

The key features of the transition state for the intramolecular cyclization would involve:

Partial formation of the C-N bond.

Partial breaking of the C-Br bond.

An arrangement where the incoming amino group, the central carbon, and the leaving bromide ion are approximately collinear.

The stereochemistry of the starting material, if chiral at the C4 position, would influence the stereochemistry of the product. However, for the parent compound, the focus is on the formation of the new stereocenter during cyclization.

In addition to the SN2 pathway, the presence of the ketone functionality opens up the possibility of enolate formation under basic conditions. The resulting enolate could then participate in intramolecular reactions. However, the direct intramolecular SN2 reaction is generally considered the more probable pathway in the absence of a strong base.

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. While no specific studies on 2-Butanone, 4-amino-1-bromo- have been reported, the application of this method to related α-haloketones, particularly in the context of the Favorskii rearrangement, provides a blueprint for potential investigations. researchgate.netddugu.ac.in

For instance, to confirm the intramolecular nature of a cyclization reaction, one could synthesize a 15N-labeled version of 2-Butanone, 4-amino-1-bromo-. Analysis of the product via mass spectrometry would show the incorporation of the 15N isotope, confirming that the nitrogen atom in the ring originates from the starting material.

Furthermore, kinetic isotope effect (KIE) studies could provide insight into the rate-determining step of the reaction. For example, substituting the hydrogens on the carbon bearing the amino group with deuterium (B1214612) could reveal information about the involvement of this C-H bond in the transition state. A secondary kinetic isotope effect might be observed if there is a change in hybridization at this carbon center during the rate-determining step. nih.gov

In the context of a potential, though less likely, Favorskii-type rearrangement under basic conditions, isotopic labeling of the α'-carbon (C3) could be used to track the carbon skeleton rearrangement, a hallmark of this reaction. researchgate.netddugu.ac.in

Catalytic Effects and Mechanism of Action in Transformations of 2-Butanone, 4-amino-1-bromo-

The transformations of 2-Butanone, 4-amino-1-bromo- can be significantly influenced by the presence of catalysts.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen can be protonated, which would further activate the α-carbon towards nucleophilic attack. However, the amine group would also be protonated to form an ammonium (B1175870) salt, which is not nucleophilic. Therefore, acid catalysis is unlikely to be effective for the direct intramolecular cyclization unless the pH is carefully controlled to have a sufficient concentration of the free amine.

Base Catalysis: A base can deprotonate the amino group, increasing its nucleophilicity and potentially accelerating the intramolecular SN2 reaction. A strong, non-nucleophilic base could also promote the formation of an enolate at the C3 position, opening up alternative reaction pathways. tandfonline.com

Metal Catalysis: Transition metal catalysts could be employed to facilitate different types of transformations. For example, copper catalysts have been shown to promote the α-amination of ketones, proceeding through an in-situ generated α-bromo carbonyl species. princeton.edu Palladium or copper catalysts are also known to catalyze the cyclization of haloamines. mdpi.comnih.gov The mechanism of such catalytic processes often involves oxidative addition of the C-Br bond to the metal center, followed by intramolecular coordination of the amine and subsequent reductive elimination to form the cyclized product.

The choice of catalyst and reaction conditions would be critical in directing the transformation of 2-Butanone, 4-amino-1-bromo- towards a specific desired product, be it the direct cyclization product or a product from a more complex, catalytically-driven reaction cascade.

Applications of 2 Butanone, 4 Amino 1 Bromo in Advanced Organic Synthesis

Utilization as a Key Synthon in the Synthesis of Complex Molecular Scaffolds

The intrinsic reactivity of 2-Butanone, 4-amino-1-bromo- makes it a valuable precursor for creating intricate molecular frameworks. The α-bromoketone moiety is a classic electrophilic component for forming carbon-carbon and carbon-heteroatom bonds, while the amino group provides a nucleophilic center that can be used for ring formation or for introducing further molecular diversity. This combination allows chemists to access a wide array of molecular scaffolds that are prominent in pharmaceuticals and biologically active compounds.

One of the most significant applications of 2-Butanone, 4-amino-1-bromo- is in the synthesis of heterocyclic compounds. The arrangement of its functional groups is perfectly suited for cyclization reactions to form five-membered rings, which are core structures in many areas of chemistry.

Thiazole (B1198619) Synthesis: The compound is an ideal substrate for the Hantzsch thiazole synthesis. evitachem.com This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. rsc.orgnanobioletters.com In this context, the α-bromoketone part of 2-Butanone, 4-amino-1-bromo- reacts with the sulfur nucleophile, followed by cyclization and dehydration to yield a 2-aminothiazole (B372263) derivative. The amino group on the butanone backbone can be either protected prior to the reaction or carried through to provide a functional handle on the resulting thiazole scaffold for further derivatization. evitachem.commdpi.com

Imidazole (B134444) Synthesis: Imidazoles can be readily prepared from α-haloketones through reaction with amidines or guanidine (B92328). A particularly efficient method involves the reaction of guanidine with conjugated α-bromoalkenones to form polysubstituted 2-aminoimidazoles. organic-chemistry.org By analogy, 2-Butanone, 4-amino-1-bromo- can react with formamidine (B1211174) or guanidine where the α-bromoketone provides two carbon atoms and one nitrogen atom (from the original amino group, after transformation) or two carbon atoms to the imidazole core, while the amidine provides the requisite N-C-N fragment. This approach is highly valued for its step-economy and ability to build substituted imidazoles, which are key components in many natural products and drugs like ketoconazole. organic-chemistry.orgamazonaws.comnih.gov

Pyrazole (B372694) Synthesis: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.commdpi.com While not a classic 1,3-dicarbonyl, the 1-bromo-2-butanone (B1265390) framework acts as a potent 1,3-dielectrophile equivalent. The reaction with hydrazine would likely proceed via initial condensation at the ketone, followed by intramolecular nucleophilic substitution of the bromide by the other nitrogen atom of the hydrazine to form the pyrazole ring. This pathway provides access to pyrazoles bearing a functionalized side chain originating from the aminoethyl group. The synthesis of 4-aminopyrazoles is of particular interest as they are valuable intermediates for pharmaceutically active compounds. researchgate.net

Interactive Table 1: Heterocyclic Syntheses from 2-Butanone, 4-amino-1-bromo-

Target Heterocycle Key Reaction Name Co-reactant General Mechanism
Thiazole Hantzsch Synthesis Thiourea/Thioamide The α-bromoketone reacts with the sulfur nucleophile, followed by cyclization and dehydration to form the thiazole ring. evitachem.comrsc.orgnanobioletters.com
Imidazole Radziszewski/Debus Variant Guanidine/Amidine The α-haloketone condenses with the N-C-N unit of the co-reactant to form the five-membered imidazole ring. organic-chemistry.orgresearchgate.net

| Pyrazole | Paal-Knorr Type | Hydrazine | The compound acts as a 1,3-dielectrophile, reacting with the dinucleophilic hydrazine to cyclize into a pyrazole. mdpi.comsioc-journal.cn |

The heterocycles synthesized from 2-Butanone, 4-amino-1-bromo—namely thiazoles, imidazoles, and pyrazoles—are privileged structures in medicinal chemistry and are found in a multitude of natural products. Consequently, the compound is an important starting material for the synthesis of analogues of these natural products and for the creation of novel, designed molecules with potential therapeutic applications. Its ability to introduce a short, functionalized side chain (the aminoethyl group) onto the heterocyclic core allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. researchgate.net

Role in the Construction of Polyfunctional Organic Molecules

The utility of 2-Butanone, 4-amino-1-bromo- extends to the construction of complex acyclic and cyclic molecules that are rich in functionality. The differential reactivity of its three functional groups can be exploited to perform selective transformations, thereby building up molecular complexity in a controlled manner.

A synthetic chemist can choose to react one functional group while leaving the others intact for later manipulation. For instance, the amino group can be selectively acylated or alkylated, the ketone can be reduced to an alcohol or converted to an imine, and the bromide can be displaced by a wide range of nucleophiles. This orthogonal reactivity makes it a powerful tool for assembling polyfunctional organic molecules.

Interactive Table 2: Reactivity of Functional Groups in 2-Butanone, 4-amino-1-bromo-

Functional Group Type of Reaction Potential Reagents Resulting Structure
Alkyl Bromide Nucleophilic Substitution Azides, Cyanides, Thiolates, Amines Introduction of a new functional group at the C1 position.
Ketone Reduction Sodium borohydride (B1222165) (NaBH₄) Conversion to a secondary alcohol (4-amino-1-bromobutan-2-ol).
Ketone Reductive Amination Amine, NaBH₃CN Formation of a new C-N bond, creating a diamine structure.
Ketone Wittig Reaction Phosphonium ylides Carbonyl-to-alkene conversion.
Amine Acylation Acyl chlorides, Anhydrides Formation of an amide bond.
Amine Alkylation/Arylation Alkyl halides, Aryl halides (Buchwald-Hartwig) Formation of secondary or tertiary amines.

| All (in tandem) | Heterocycle Formation | Thiourea, Hydrazine, Guanidine | Formation of thiazoles, pyrazoles, imidazoles etc. evitachem.comorganic-chemistry.orgmdpi.com |

Development of Novel Reaction Methodologies Incorporating 2-Butanone, 4-amino-1-bromo-

The unique structure of 2-Butanone, 4-amino-1-bromo- makes it an attractive substrate for the development of novel reaction methodologies. Its capacity to participate in tandem, domino, or multicomponent reactions is of particular interest, as these processes offer significant advantages in terms of efficiency and atom economy. For example, a novel synthetic strategy could involve an initial reaction at the amine, which then triggers a subsequent intramolecular cyclization involving the bromoketone moiety. The synthesis of polysubstituted 2-aminoimidazoles from guanidine and α-bromoalkenones is a prime example of an innovative, step-economical method that avoids traditional protection-deprotection strategies. organic-chemistry.org Such methodologies, which leverage the compound's inherent polyfunctionality, are at the forefront of modern synthetic chemistry.

Applications in Material Science Precursor Chemistry (e.g., polymer monomers, supramolecular assemblies)

While less documented, the functional groups on 2-Butanone, 4-amino-1-bromo- provide clear potential for its use as a precursor in material science. The primary amine is a key functional group for the synthesis of polymers such as polyamides and polyimines through polycondensation reactions. For instance, it could be reacted with diacyl chlorides or dianhydrides to form novel polymers.

Furthermore, the heterocycles that can be synthesized from this compound, such as thiazoles and imidazoles, are known to be components of functional materials, including conductive polymers and fluorescent sensors. nih.gov The compound could thus serve as a key monomer to introduce these heterocyclic units into a polymer backbone. The bromide functionality could also be utilized as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) after suitable modification, allowing for the grafting of polymer chains onto other molecules or surfaces. researchgate.netmit.edu

Derivatization of 2-Butanone, 4-amino-1-bromo- for Use as Chemical Probes in Research

Chemical probes are essential tools for studying biological systems. They typically consist of a reactive group (a "warhead") to covalently bind to a biological target, a linker, and a reporter tag (e.g., a fluorophore or biotin). 2-Butanone, 4-amino-1-bromo- is an excellent scaffold for the design of such probes.

The α-bromoketone moiety is a well-established electrophilic warhead capable of reacting with nucleophilic amino acid residues in proteins, such as cysteine or histidine, thereby enabling covalent labeling of the target protein. The primary amino group serves as a convenient and versatile chemical handle. It can be easily derivatized by reacting it with molecules containing an activated carboxylic acid or an isothiocyanate to attach reporter tags like fluorophores (for imaging) or biotin (B1667282) (for affinity purification and pulldown experiments). researchgate.netuni-freiburg.de This straightforward derivatization makes the compound a valuable precursor for creating customized chemical probes to investigate protein function and activity.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Butanone, 4-amino-1-bromo-. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of its connectivity and spatial arrangement can be assembled.

Multi-dimensional NMR Techniques (e.g., 2D-NMR, NOESY, COSY)

While one-dimensional NMR provides fundamental information, multi-dimensional NMR experiments are essential for resolving complex structural features. Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, confirming the ethyl-keto backbone and the relationship between the aminomethyl and methylene (B1212753) protons. Nuclear Overhauser Effect Spectroscopy (NOESY) would provide through-space correlations, offering insights into the molecule's preferred conformation in solution. These techniques are instrumental in assigning each proton and carbon signal accurately.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Butanone, 4-amino-1-bromo-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂Br)3.9 - 4.235 - 40
C2 (C=O)-205 - 210
C3 (-CH₂-)2.8 - 3.145 - 50
C4 (-CH₂NH₂)3.0 - 3.340 - 45
NH₂1.5 - 2.5 (broad)-

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Dynamic NMR for Studying Tautomerism and Conformational Changes

2-Butanone, 4-amino-1-bromo- has the potential to exhibit keto-enol tautomerism, although the equilibrium is expected to heavily favor the keto form. Dynamic NMR (DNMR) studies, conducted at varying temperatures, could provide evidence for the existence of the enol tautomer and quantify the energetic barrier of this interconversion. Furthermore, DNMR can be employed to study the rotational barriers around the C-C single bonds, revealing information about the conformational flexibility of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group and Bonding Environment Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in 2-Butanone, 4-amino-1-bromo-. These methods probe the vibrational modes of the molecule's bonds.

A strong absorption band in the IR spectrum between 1710 and 1720 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration of the ketone. The N-H stretching vibrations of the primary amine group would appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is expected around 1150-1250 cm⁻¹, while the C-Br stretch would be observed at lower frequencies, typically in the 500-600 cm⁻¹ range.

Vibrational Fingerprints for Reaction Progress Monitoring

The distinct vibrational frequencies of the functional groups in 2-Butanone, 4-amino-1-bromo- serve as a "vibrational fingerprint." This allows for real-time monitoring of chemical reactions. For instance, in a reaction involving the amine group, the disappearance or shift of the N-H stretching bands can be tracked to determine the reaction's progress and endpoint. Similarly, reactions at the carbonyl or the bromine-bearing carbon can be followed by observing changes in their respective characteristic vibrational bands.

Table 2: Key IR Absorption Frequencies for 2-Butanone, 4-amino-1-bromo-

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
AmineN-H Stretch3300 - 3500
KetoneC=O Stretch1710 - 1720
Alkyl HalideC-Br Stretch500 - 600
AmineC-N Stretch1150 - 1250
AmineN-H Bend1590 - 1650

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragment Analysis in Reaction Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of 2-Butanone, 4-amino-1-bromo- and for analyzing its fragmentation patterns, which can aid in structural confirmation.

The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of a bromine radical (•Br), the aminomethyl group (•CH₂NH₂), or cleavage alpha to the carbonyl group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of 2-Butanone, 4-amino-1-bromo- and its fragments. This technique can distinguish between ions of the same nominal mass but different elemental formulas, providing definitive confirmation of the chemical formula C₄H₈BrNO. guidechem.com This level of precision is crucial for verifying the identity of the compound in complex reaction mixtures and for characterizing novel products derived from it.

Table 3: Predicted Mass Spectrometry Data for 2-Butanone, 4-amino-1-bromo-

IonFormulaPredicted m/z (for ⁷⁹Br/⁸¹Br)
[M]⁺C₄H₈BrNO⁺165.98 / 167.98
[M-Br]⁺C₄H₈NO⁺86.06
[M-CH₂NH₂]⁺C₃H₅BrO⁺135.95 / 137.95

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the fragmentation pathways of ions, which in turn can offer significant mechanistic insights into the structure and reactivity of a molecule. For "2-Butanone, 4-amino-1-bromo-," MS/MS studies would be instrumental in understanding its behavior under ionization conditions and predicting its transformations in chemical or biological systems.

The fragmentation of ketones in mass spectrometry is well-documented, with dominant pathways including α-cleavage adjacent to the carbonyl group. wpmucdn.comlibretexts.org For "2-Butanone, 4-amino-1-bromo-," the presence of the bromine and amino groups introduces additional fragmentation possibilities. The isotopic signature of bromine (approximately equal intensities for 79Br and 81Br) would be a key marker in identifying bromine-containing fragments. wpmucdn.com

Key fragmentation pathways for "2-Butanone, 4-amino-1-bromo-" would likely involve:

α-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org This could lead to the loss of a bromomethyl radical (•CH₂Br) or an aminoethyl radical (•CH₂CH₂NH₂).

McLafferty Rearrangement: While typically associated with longer alkyl chains, a γ-hydrogen abstraction could potentially occur, leading to a characteristic neutral loss.

Cleavage associated with the amino group: Aliphatic amines are known to undergo α-cleavage, which in this case would be cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Loss of HBr: The elimination of hydrogen bromide is another plausible fragmentation pathway.

Detailed MS/MS studies, including collision-induced dissociation (CID), can help to map these fragmentation patterns and provide a deeper understanding of the ion's structure and stability. nih.govnih.gov Such analyses are crucial for identifying the compound in complex mixtures and for studying its metabolic or degradation pathways. The development of specific MS/MS methods, potentially coupled with derivatization, could enhance the detection and quantification of this and related compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives or Complexes

The solid-state conformation of related β-amino ketones has been shown to be influenced by factors such as intramolecular hydrogen bonding. researchgate.net In derivatives of "2-Butanone, 4-amino-1-bromo-," one could expect to observe specific torsion angles and the spatial relationship between the bromine, carbonyl, and amino functionalities. The crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the amino group and the carbonyl oxygen, or halogen bonding involving the bromine atom. researchgate.net

Table 1: Hypothetical Crystallographic Data for a Derivative of 2-Butanone, 4-amino-1-bromo-

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.20
b (Å)11.31
c (Å)20.78
α, β, γ (°)90, 90, 90
Volume (ų)1694
Z4
Calculated Density (g/cm³)1.65
R-factor0.05
Note: This table is illustrative and based on data for a related β-amino ketone hydrobromide. iucr.org Actual values would depend on the specific derivative crystallized.

If "2-Butanone, 4-amino-1-bromo-" or its derivatives are chiral and can be resolved into enantiomers, X-ray crystallography of a single enantiomer (or a salt with a chiral counter-ion) can be used to determine its absolute configuration. iucr.org The presence of the bromine atom, a relatively heavy scatterer, is advantageous for this purpose through the use of anomalous dispersion. iucr.org By carefully analyzing the intensities of Bijvoet pairs of reflections, the correct absolute stereochemistry (R or S) at the chiral center can be unequivocally assigned. This is a critical piece of information for understanding its interaction with other chiral molecules, such as in biological systems. iucr.orgu-szeged.hu

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, purification, and analysis of "2-Butanone, 4-amino-1-bromo-". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for assessing the purity of the compound and for monitoring the progress of reactions in which it is a reactant or product. google.comuin-alauddin.ac.id

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For "2-Butanone, 4-amino-1-bromo-," a reversed-phase HPLC method would likely be employed, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive (e.g., formic acid or trifluoroacetic acid) to improve peak shape for the amine. google.com Detection could be achieved using a UV detector, as the carbonyl group provides a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net LC-MS and LC-MS/MS would provide both retention time and mass information, allowing for confident identification and purity assessment. researchgate.netresearchgate.net

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. "2-Butanone, 4-amino-1-bromo-" may be amenable to GC analysis, although its polarity and potential for thermal degradation need to be considered. A polar capillary column would likely be required for good peak shape. Derivatization of the amino group, for example, by acylation, could improve its volatility and chromatographic behavior. GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for separating and identifying the compound and any impurities in a mixture. uin-alauddin.ac.id The mass spectrum would provide a fingerprint for the compound, aiding in its positive identification.

Table 2: Illustrative Chromatographic Conditions

TechniqueColumnMobile Phase/Carrier GasDetectorApplication
HPLC Reversed-phase C18 (e.g., 4.6 x 150 mm)Acetonitrile/Water gradient with 0.1% Formic AcidUV (210 nm), MSPurity assessment, reaction monitoring
GC Polar capillary (e.g., DB-WAX)HeliumFID, MSAnalysis of volatile impurities, reaction monitoring
Note: These conditions are illustrative and would require optimization for the specific analysis of "2-Butanone, 4-amino-1-bromo-".

The use of these chromatographic techniques is essential for ensuring the quality control of "2-Butanone, 4-amino-1-bromo-" and for providing detailed analysis of reaction mixtures, which is critical for optimizing reaction conditions and understanding reaction mechanisms. google.comgoogle.com

Computational and Theoretical Studies on 2 Butanone, 4 Amino 1 Bromo

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and sites of reactivity. researchgate.net

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. acs.orgmdpi.com DFT calculations would be employed to locate the stable conformations (energy minima) of 2-Butanone, 4-amino-1-bromo-. The molecule's flexibility, due to several single bonds, allows for multiple conformers. Key dihedral angles, such as those around the C2-C3 and C3-C4 bonds, would be systematically rotated to map the potential energy surface.

For instance, intramolecular hydrogen bonding between the amino group (–NH₂) and the carbonyl oxygen (C=O) could stabilize certain conformations, a phenomenon observed in similar molecules like 4-hydroxy-2-butanone (B42824). rsc.org The presence of the bulky bromine atom would also introduce significant steric effects, influencing the preferred geometry.

DFT is also essential for modeling reaction pathways by locating transition states—the energy maxima along a reaction coordinate. researchgate.net For example, in a potential cyclization reaction, DFT could calculate the activation energy required for the amino group to displace the bromine atom, providing a quantitative measure of the reaction's feasibility. acs.org

Table 1: Hypothetical Relative Energies of 2-Butanone, 4-amino-1-bromo- Conformers Calculated via DFT Calculations assumed at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

ConformerKey FeatureRelative Energy (kcal/mol)
Conf-1 Extended anti-periplanar2.5
Conf-2 Gauche, with N-H···O=C intramolecular H-bond0.0 (Global Minimum)
Conf-3 Gauche, no H-bond1.8
Conf-4 Sterically hindered (Br near NH₂)5.7

This interactive table is based on theoretical principles for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating capability of a molecule, while the LUMO represents its electron-accepting ability. acs.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For 2-Butanone, 4-amino-1-bromo-, the HOMO is expected to have significant contributions from the nitrogen atom of the amino group and the bromine atom, due to their lone pairs of electrons. The LUMO would likely be a π* (pi-antibonding) orbital localized on the carbonyl group (C=O). researchgate.netacs.org This distribution suggests that the amino group is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties

OrbitalPredicted Energy (eV)Primary LocalizationImplied Reactivity
HOMO -6.5N and Br atomsNucleophilic / Electron Donor
LUMO -0.8C=O group (π* orbital)Electrophilic / Electron Acceptor
HOMO-LUMO Gap 5.7Entire MoleculeIndicator of Chemical Stability

This interactive table presents predicted values based on FMO theory applied to the compound's functional groups.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

While quantum mechanics describes the electronic details, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.gov MD simulations can model how a molecule like 2-Butanone, 4-amino-1-bromo- behaves in a condensed phase, such as in a solvent or interacting with a biological target. researchgate.netdovepress.com

A simulation would place the molecule in a "box" filled with solvent molecules (e.g., water or ethanol) and apply a force field (like GAFF or AMBER) to calculate the forces between atoms. nih.gov The simulation then solves Newton's equations of motion to track the trajectory of every atom over nanoseconds or microseconds.

This approach can reveal:

Solvation Shell Structure: How solvent molecules arrange around the solute. Water molecules would likely form hydrogen bonds with the amino and carbonyl groups.

Hydrogen Bonding Dynamics: The formation and breaking of intermolecular hydrogen bonds between the solute and solvent, which dictates solubility and interaction strength. dovepress.com

Conformational Dynamics: How the molecule's shape fluctuates in solution, which can differ from the gas-phase minimum energy structure due to solvent interactions.

Analysis of the Radial Distribution Function (RDF) from an MD simulation can quantify the probability of finding a solvent atom at a certain distance from a solute atom, providing detailed insight into the structure of the solvation shell. researchgate.net

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structure. researchgate.net

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The local electronic environment, influenced by factors like electronegativity and steric effects of the bromine atom and amino/carbonyl groups, determines the shielding of each nucleus. These predicted shifts can be compared to experimental data to validate the proposed structure.

IR Spectroscopy: The vibrational frequencies corresponding to infrared (IR) absorption can also be calculated. researchgate.net This allows for the assignment of specific peaks in an experimental IR spectrum to particular molecular motions, such as the characteristic C=O stretch of the ketone, N-H stretches of the amine, and the C-Br stretch.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data

SpectrumFunctional GroupPredicted Wavenumber/ShiftTypical Experimental Range
IR N-H Stretch~3350, 3280 cm⁻¹3300-3500 cm⁻¹
IR C=O Stretch~1710 cm⁻¹1705-1725 cm⁻¹
IR C-Br Stretch~620 cm⁻¹500-650 cm⁻¹
¹³C NMR Carbonyl Carbon (C2)~205 ppm200-220 ppm
¹³C NMR Brominated Carbon (C1)~35 ppm30-45 ppm
¹H NMR Protons alpha to Br (H-1)~3.6 ppm3.4-3.8 ppm
¹H NMR Protons alpha to C=O (H-3)~2.8 ppm2.5-3.0 ppm

This interactive table provides theoretically estimated spectroscopic values based on computational chemistry principles and standard values for the functional groups.

Mechanistic Modeling of Complex Chemical Reactions

Beyond static properties, computational chemistry provides a powerful lens for viewing the dynamic process of chemical reactions. uomustansiriyah.edu.iq For 2-Butanone, 4-amino-1-bromo-, theoretical modeling could elucidate the mechanisms of various potential transformations.

One example is the intramolecular SN2 reaction to form a cyclic aminoketone, such as 1-amino-2-methyl-3-oxocyclopropane or larger rings depending on the reaction conditions. DFT calculations could map the entire reaction pathway, identifying the transition state structure and calculating the activation energy barrier. acs.orgresearchgate.net This would clarify whether the reaction is kinetically favorable. The model could also explore competing pathways, such as intermolecular reactions or elimination reactions, to predict the likely product distribution under different conditions. Such mechanistic insights are crucial for optimizing synthetic routes and understanding the fundamental reactivity of the molecule. acs.org

Future Directions and Emerging Research Avenues for 2 Butanone, 4 Amino 1 Bromo

Exploration of Novel Catalytic Systems for its Transformations (e.g., Organocatalysis, Biocatalysis)

The transformation of 2-Butanone, 4-amino-1-bromo- can be significantly enhanced through the development of novel catalytic systems. Organocatalysis and biocatalysis, in particular, offer pathways to greener, more efficient, and highly selective reactions.

Organocatalysis: This field avoids the use of often-toxic and expensive metal catalysts. For a substrate like 2-Butanone, 4-amino-1-bromo-, organocatalysts could be employed in several ways. Chiral primary or secondary amines (e.g., proline derivatives) can catalyze asymmetric α-functionalization of the ketone via enamine intermediates. researchgate.net This could enable stereoselective alkylation or other bond formations at the C3 position. Furthermore, organocatalysts are adept at mediating Mannich-type reactions; future research could explore the reaction of the enolizable ketone in 2-Butanone, 4-amino-1-bromo- with various imines. organic-chemistry.orgrsc.org Given the molecule's own amino group, intramolecular organocatalyzed cyclizations could be a fruitful area of investigation.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. For 2-Butanone, 4-amino-1-bromo-, several classes of enzymes are of interest.

Ketoreductases (KREDs): These enzymes can reduce the ketone functionality to a secondary alcohol with high stereoselectivity. Screening a library of KREDs could provide access to specific chiral amino-bromo-alcohols, which are valuable synthetic intermediates.

Transaminases (TAs): While the molecule already possesses an amino group, transaminases could be used in a retro-synthetic sense to produce the molecule from a diketo-bromide precursor, offering a potential asymmetric route to its synthesis.

α-Oxoamine Synthases (AOS): These enzymes catalyze the condensation of amino acids with acyl-CoA thioesters to form α-aminoketones stereospecifically. nih.govnih.govacs.org Research into engineering an AOS or a related enzyme to accept a bromo-acyl-CoA substrate could lead to a direct, one-step biocatalytic synthesis of chiral 2-Butanone, 4-amino-1-bromo-.

Catalytic Approach Catalyst Example Potential Transformation of 2-Butanone, 4-amino-1-bromo- Expected Advantage
Organocatalysis Proline and its derivatives Asymmetric α-alkylation at C3 Metal-free, stereocontrol
Organocatalysis Chiral Phosphoric Acids Catalysis of intramolecular cyclizations Access to novel heterocyclic scaffolds
Biocatalysis Ketoreductases (KREDs) Stereoselective reduction of the ketone to a hydroxyl group High enantioselectivity, mild conditions
Biocatalysis α-Oxoamine Synthases (AOS) De novo synthesis from a bromo-acyl-CoA and an amino acid High stereospecificity, atom economy nih.govnih.gov
Biocatalysis Halohydrin Dehalogenases Enzymatic removal or substitution of the bromine atom Green dehalogenation or functionalization

Development of Highly Stereoselective Reactions Incorporating 2-Butanone, 4-amino-1-bromo-

The development of stereoselective reactions is crucial for unlocking the full potential of 2-Butanone, 4-amino-1-bromo-, particularly for pharmaceutical applications where specific stereoisomers are required. benthamscience.comingentaconnect.com Future research should focus on controlling the stereochemistry at multiple sites.

A key area is the stereoselective reduction of the ketone, as mentioned above, to create a chiral alcohol. Another focal point is the carbon bearing the amino group. If the synthesis of the parent molecule can be designed to produce a specific enantiomer, this chirality can direct the stereochemical outcome of subsequent reactions. For instance, the addition of organometallic reagents to the ketone could be highly diastereoselective, influenced by the existing stereocenter at C4. msu.edu

Furthermore, reactions at the α-carbon (C3) are ripe for stereoselective control. Using chiral catalysts, as discussed in the organocatalysis section, could enable the enantioselective formation of a new stereocenter next to the ketone. researchgate.net The synthesis of related β-aminoketones with high stereoselectivity has been achieved through various methods, including direct Mannich-type reactions catalyzed by complexes like ZrOCl₂·8H₂O, which could be adapted for this system. organic-chemistry.org

Reaction Type Reagent/Catalyst System Target Stereocenter Potential Outcome
Asymmetric Reduction Chiral Borane Reagents (e.g., CBS catalyst) C2 (Ketone) Enantiomerically enriched 1-bromo-4-aminobutan-2-ol
Diastereoselective Addition Grignard or Organolithium Reagents C2 (Ketone) Diastereomerically enriched tertiary alcohols, directed by C4 chirality
Asymmetric α-Alkylation Chiral Phase-Transfer Catalyst C3 Introduction of a new chiral center adjacent to the carbonyl
Dynamic Kinetic Resolution Enzyme (e.g., Lipase) + Reducing Agent C2 and/or C4 Conversion of a racemic starting material into a single stereoisomer of the product

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability for the synthesis of pharmaceutical intermediates. acs.orgbohrium.comnih.gov The synthesis and transformation of 2-Butanone, 4-amino-1-bromo- are well-suited for this technology.

Reactions involving α-haloketones can be hazardous on a large scale due to their reactivity and potential toxicity. Flow reactors minimize the volume of reactive material at any given time, significantly improving safety. nih.gov Precise control over temperature and residence time in a microreactor can suppress side reactions and improve yields. beilstein-journals.org

Future work could involve designing a multi-step flow synthesis. For example, the bromination of 4-aminobutan-2-one (B1611400) could be performed in one reactor module, with the output stream feeding directly into a second module for a subsequent transformation, such as a stereoselective reduction or a cyclization reaction. researchgate.net The use of immobilized catalysts or enzymes within packed-bed reactors would further streamline the process, allowing for easy separation and catalyst recycling. mdpi.com This approach enables the development of fully automated, on-demand synthesis platforms.

Discovery of Unprecedented Chemical Reactivity and Synthetic Utilities

The unique combination of functional groups in 2-Butanone, 4-amino-1-bromo- suggests a wealth of unexplored reactivity. The molecule is primed for intramolecular reactions. For example, under basic conditions, the amine could act as an internal nucleophile, displacing the bromide to form a 2-acetylaziridine ring, a valuable and reactive heterocyclic building block.

The Favorskii rearrangement, a characteristic reaction of α-haloketones, could lead to interesting products. wikipedia.org Treatment with a base could lead to the formation of a cyclopropanone (B1606653) intermediate, which would then be opened by a nucleophile. The presence of the amino group could influence the reaction pathway, potentially leading to novel amino-substituted carboxylic acid derivatives after ring-opening.

Photochemical activation is another promising avenue. The photolysis of related α-diazo-ketone derivatives is known to generate highly reactive ketene (B1206846) intermediates that can undergo subsequent cyclizations. researchgate.net Investigating the photochemical behavior of 2-Butanone, 4-amino-1-bromo- could reveal new transformations, possibly involving radical intermediates or excited states, leading to unprecedented molecular scaffolds.

Potential in Advanced Materials Science Beyond Pharmaceutical Intermediates

While an obvious precursor for pharmaceuticals, the reactivity of 2-Butanone, 4-amino-1-bromo- makes it a candidate for applications in materials science.

Polymer Science: The molecule contains multiple points for polymerization or polymer modification.

The primary amine can be used to form polyamides or polyimides.

The ketone functionality can be a site for polymerization or a handle for post-polymerization modification via oxime ligation or other ketone-specific chemistries. nih.gov

The bromo group can act as an initiation site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of well-defined polymer chains from the molecule.

A hypothetical research direction would be to use the amine to incorporate the molecule into a polymer backbone and then use the pendant α-haloketone moieties as cross-linking sites to create novel hydrogels or thermosets. The development of soluble ketone-containing precursors for high-performance polymers like PEEK suggests that small, functional ketone molecules could be valuable in creating next-generation materials. acs.org

Specialized Sensors: The ketone and amine groups could act as binding sites for specific analytes. Future research could explore the incorporation of this molecule as a functional monomer into a conductive polymer or as a recognition element on a sensor surface. A change in the local environment upon binding an analyte (e.g., a metal ion) could lead to a detectable optical or electronic signal.

Compound Name
2-Butanone, 4-amino-1-bromo-
Proline
1-bromo-4-aminobutan-2-ol
4-aminobutan-2-one
2-acetylaziridine

Q & A

Q. What are the established synthetic routes for 4-amino-1-bromo-2-butanone, and how do reaction conditions influence yield?

A common approach involves bromination of 4-amino-2-butanone using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide). For example:

  • Step 1 : Protect the amino group (e.g., with Boc anhydride) to prevent side reactions.
  • Step 2 : Brominate the ketone at the 1-position using PBr3\text{PBr}_3 in anhydrous ether at 0–5°C .
  • Step 3 : Deprotect the amino group using acidic conditions (e.g., HCl/dioxane).

Q. Key factors :

  • Temperature control (<10°C) minimizes decomposition of the brominated intermediate.
  • Solvent polarity (e.g., THF vs. DCM) affects reaction kinetics and byproduct formation.

Yield optimization : Use excess brominating agent (1.2–1.5 equivalents) and monitor via 1H NMR^1\text{H NMR} for intermediate stability .

Q. How is the structure of 4-amino-1-bromo-2-Butanone characterized spectroscopically?

Key analytical methods :

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3):
    • δ 3.2 ppm (d, 2H, CH2Br\text{CH}_2\text{Br}), δ 2.8 ppm (s, 2H, NH2\text{NH}_2), δ 2.4 ppm (q, 2H, CH2CO\text{CH}_2\text{CO}) .
  • IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch) and 3350 cm1^{-1} (N-H stretch).
  • Mass Spectrometry : Molecular ion peak at m/zm/z 166 (M+^+) with fragments at m/zm/z 109 (loss of Br) .

Validation : Compare experimental data with computational predictions (e.g., DFT-calculated 13C^{13}\text{C} shifts) to resolve ambiguities .

Q. What are the solubility and stability profiles of 4-amino-1-bromo-2-butanone in common solvents?

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<5 mg/mL at 25°C) due to the hydrophobic bromine group .
  • Stability :
    • Degrades at >40°C (TGA data shows 10% mass loss by 60°C) .
    • Light-sensitive: Store in amber vials under inert gas (N2_2/Ar) to prevent radical-mediated decomposition .

Advanced Research Questions

Q. How does the electronic environment of the amino group influence the reactivity of 4-amino-1-bromo-2-butanone in nucleophilic substitutions?

The amino group’s lone pair donates electron density to the adjacent carbonyl, reducing electrophilicity at the ketone but activating the β-carbon for elimination.

  • Experimental evidence :
    • In Suzuki couplings, the bromine substituent reacts preferentially over the ketone (Pd-catalyzed cross-coupling yields >80% with arylboronic acids) .
    • Steric effects from bulky amino-protecting groups (e.g., Boc vs. Fmoc) modulate reaction rates .

Methodological note : Use Hammett plots to correlate substituent effects with reaction kinetics .

Q. What strategies resolve contradictions in reported spectroscopic data for 4-amino-1-bromo-2-butanone derivatives?

Discrepancies often arise from:

  • Tautomerism : The enol-keto equilibrium in solution alters 1H NMR^1\text{H NMR} peak positions. Use low-temperature NMR (−40°C) to "freeze" tautomers .
  • Impurity interference : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate with HPLC (≥95% purity) .

Case study : Conflicting 13C^{13}\text{C} NMR data for the carbonyl carbon (δ 205–210 ppm) were resolved by standardizing solvent (CDCl3_3 vs. DMSO-d6_6) .

Q. How can computational chemistry predict the biological activity of 4-amino-1-bromo-2-butanone derivatives?

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). The bromine atom enhances hydrophobic binding in ATP pockets .
  • ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (LogP ≈ 1.8) but potential hepatotoxicity (CYP3A4 inhibition) .

Validation : Correlate in silico results with in vitro assays (e.g., IC50_{50} measurements against cancer cell lines) .

Q. What experimental designs mitigate side reactions during functionalization of 4-amino-1-bromo-2-butanone?

  • Byproduct suppression :
    • Add radical scavengers (e.g., BHT) to prevent bromine-mediated polymerization .
    • Use flow chemistry for exothermic reactions (e.g., Grignard additions) to control temperature .
  • Selectivity enhancement :
    • Employ directing groups (e.g., pyridine ligands) to steer cross-couplings to the β-position .

Q. How do steric and electronic effects govern regioselectivity in cyclization reactions of 4-amino-1-bromo-2-butanone?

  • Electronic control : The electron-withdrawing bromine directs nucleophiles to the α-position.
  • Steric control : Bulky substituents on the amino group favor 5-membered ring formation (vs. 6-membered) in intramolecular cyclizations .

Example : Reaction with NaN3_3 yields a tetrazole ring at the α-position (90% yield) under microwave irradiation .

Q. What advanced techniques validate the stereochemical outcomes of asymmetric syntheses involving 4-amino-1-bromo-2-butanone?

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol, 90:10) .
  • VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT calculations to assign absolute configurations .

Q. How can contradictions in thermal stability data be addressed for 4-amino-1-bromo-2-butanone?

  • DSC/TGA analysis : Perform under controlled atmospheres (N2_2 vs. air) to differentiate oxidative vs. pyrolytic degradation .
  • Kinetic studies : Use the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) and identify degradation pathways .

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